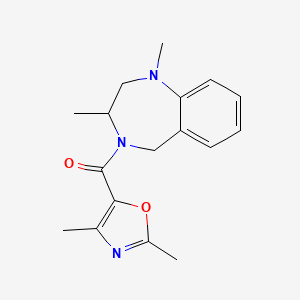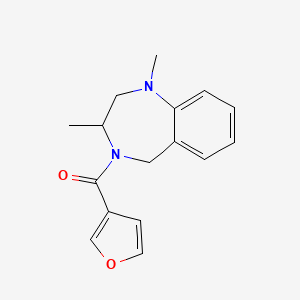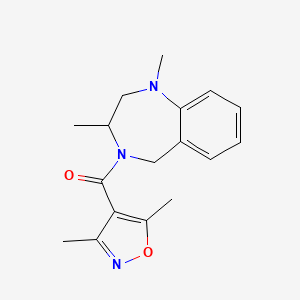
3-(4-bromo-3-methylphenyl)-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromo-3-methylphenyl)-N-methylpropanamide, also known as Brorphine, is a synthetic opioid compound that has gained attention in the scientific community due to its potential as a research tool for studying opioid receptors and pain pathways. This compound was first synthesized in 2019 and has since been the subject of several studies exploring its chemical properties and potential applications.
Wirkmechanismus
3-(4-bromo-3-methylphenyl)-N-methylpropanamide acts as an agonist at the mu-opioid receptor, binding to the receptor and activating downstream signaling pathways that result in analgesia and other physiological effects. It has been shown to have a similar mechanism of action to other opioid agonists such as morphine and fentanyl.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-bromo-3-methylphenyl)-N-methylpropanamide are similar to those of other opioid agonists, including analgesia, sedation, respiratory depression, and euphoria. It has also been shown to have anti-inflammatory effects and may be useful in treating inflammatory pain conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-bromo-3-methylphenyl)-N-methylpropanamide in lab experiments is its high affinity and selectivity for the mu-opioid receptor, which allows for more specific and targeted studies of opioid receptor function. However, its potency and potential for abuse also present limitations and safety concerns, and careful handling and storage are necessary.
Zukünftige Richtungen
There are several potential future directions for research involving 3-(4-bromo-3-methylphenyl)-N-methylpropanamide, including:
1. Further investigation of its pharmacological properties and potential therapeutic applications, particularly in the treatment of pain and inflammation.
2. Studies exploring its potential as a tool for studying opioid receptor function and the mechanisms of opioid addiction and tolerance.
3. Development of new analogs or derivatives with improved safety and efficacy profiles.
4. Investigation of its potential as a treatment for opioid addiction or withdrawal symptoms.
In conclusion, 3-(4-bromo-3-methylphenyl)-N-methylpropanamide is a synthetic opioid compound with potential as a research tool for studying opioid receptors and pain pathways. Its high affinity and selectivity for the mu-opioid receptor make it a valuable tool for investigating the mechanisms of opioid receptor activation and signaling pathways. However, its potency and potential for abuse also present safety concerns, and further research is needed to explore its potential therapeutic applications and develop safer analogs or derivatives.
Synthesemethoden
The synthesis of 3-(4-bromo-3-methylphenyl)-N-methylpropanamide involves the reaction of 3-(4-bromo-3-methylphenyl)propanoic acid with N-methylpropan-2-amine in the presence of a coupling reagent such as EDCI or HATU. This reaction results in the formation of 3-(4-bromo-3-methylphenyl)-N-methylpropanamide as a white crystalline solid with a melting point of 143-145°C.
Wissenschaftliche Forschungsanwendungen
3-(4-bromo-3-methylphenyl)-N-methylpropanamide has been shown to have high affinity and selectivity for the mu-opioid receptor, making it a potentially valuable tool for studying the mechanisms of opioid receptor activation and signaling pathways. It has also been used in studies investigating the role of opioid receptors in pain modulation, addiction, and tolerance.
Eigenschaften
IUPAC Name |
3-(4-bromo-3-methylphenyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8-7-9(3-5-10(8)12)4-6-11(14)13-2/h3,5,7H,4,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGISNXTXXGWOEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














